ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
Description
Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfonyl-linked piperazine moiety substituted with a 2,4-dimethylphenyl group. This structure combines a heterocyclic pyrazole core with a piperazine-sulfonyl pharmacophore, a design motif common in bioactive molecules targeting enzymes or receptors. The ethyl carboxylate group at position 4 enhances solubility and serves as a synthetic handle for further derivatization .
Properties
Molecular Formula |
C18H24N4O4S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 5-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C18H24N4O4S/c1-4-26-18(23)15-12-19-20-17(15)27(24,25)22-9-7-21(8-10-22)16-6-5-13(2)11-14(16)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,20) |
InChI Key |
VLEBEFXOWVCXOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using potassium carbonate as a base in a solvent such as chloroform . The sulfonyl group is added via sulfonylation reactions, which can be catalyzed by iodine molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a neuroprotective and anti-inflammatory agent. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Pharmacology: The compound’s interaction with various molecular targets, such as ATF4 and NF-kB proteins, makes it a candidate for drug development.
Materials Science:
Mechanism of Action
The mechanism of action of ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines. This mechanism underlies its potential neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Functional Groups
The compound belongs to a broader class of pyrazole-carboxylate derivatives with piperazine or sulfonyl modifications. Key structural analogs include:
Physicochemical Properties
- Molecular Weight : The target compound (estimated ~447.51 g/mol) is heavier than simpler pyrazole-carboxylates (e.g., 241.25 g/mol in ) due to the piperazine-sulfonyl group.
- logP : Predicted logP ~2.5 (lower than trifluoromethylphenyl analogs in , logP ~3.8), indicating moderate lipophilicity.
Challenges and Limitations
Biological Activity
Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C26H33N5O3S
Molecular Weight : 527.7 g/mol
IUPAC Name : this compound
Structure : The compound features a pyrazole ring with a sulfonamide group attached to a piperazine moiety, which is substituted with a dimethylphenyl group.
1. Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Specifically, they target:
- BRAF(V600E)
- EGFR
- Aurora-A Kinase
Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit proliferation effectively .
2. Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, thereby reducing cytokine production and inflammation markers. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
3. Antibacterial and Antifungal Properties
This compound has been evaluated for its antibacterial and antifungal activities. Some studies indicate that pyrazole derivatives can inhibit the growth of various bacterial strains and fungal pathogens, making them promising candidates for developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes:
- Inhibition of Kinases : The sulfonamide group may enhance binding affinity to kinase targets, leading to effective inhibition.
- Modulation of Receptor Activity : The piperazine moiety can influence receptor interactions, potentially altering downstream signaling pathways.
Case Study 1: Antitumor Efficacy
A recent study investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed a significant reduction in cell viability compared to untreated controls. Furthermore, the combination of this compound with doxorubicin exhibited a synergistic effect, enhancing overall cytotoxicity .
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). Histological analysis revealed reduced tissue damage and inflammation compared to untreated groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
